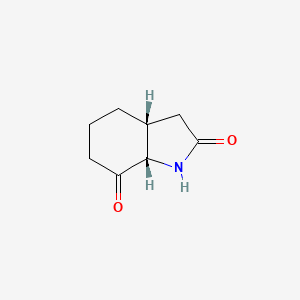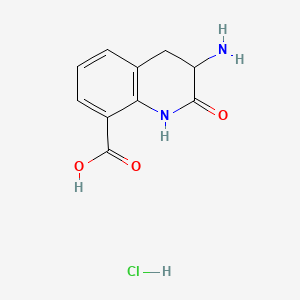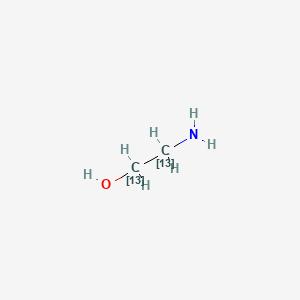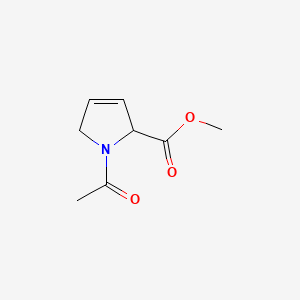![molecular formula C18H23N3O6S B569535 N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c CAS No. 1028809-96-2](/img/no-structure.png)
N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Glimepiride Impurity C . It’s a derivative of Glimepiride, which is a medication used to treat diabetes . The molecular formula of this compound is C18 H23 N3 O6 S and it has a molecular weight of 409.46 .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It consists of a pyrrole ring, which is a five-membered aromatic heterocycle, along with various other functional groups including a sulfonyl group and a carbamate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18 H23 N3 O6 S) and molecular weight (409.46) . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "2-(2-aminoethyl)phenol", "3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid", "thionyl chloride", "N,N-diisopropylethylamine", "triethylamine", "piperidine", "potassium carbonate", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitrotoluene with nitric acid and sulfuric acid to form 4-bromo-2-nitrobenzoic acid.", "Step 2: Reduction of 4-bromo-2-nitrobenzoic acid with iron and hydrochloric acid to form 4-bromo-2-aminobenzoic acid.", "Step 3: Conversion of 4-bromo-2-aminobenzoic acid to 4-bromo-2-(2-aminoethyl)phenol via a multi-step process involving thionyl chloride, N,N-diisopropylethylamine, and triethylamine.", "Step 4: Protection of the amine group in 4-bromo-2-(2-aminoethyl)phenol using acetic anhydride and pyridine to form 4-bromo-2-(2-acetoxyethyl)phenol.", "Step 5: Alkylation of 4-bromo-2-(2-acetoxyethyl)phenol with 3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid using potassium carbonate and dimethylformamide to form N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c.", "Step 6: Deprotection of the amine group in N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c using hydrochloric acid and piperidine.", "Step 7: Neutralization of the resulting acid with sodium hydroxide and purification of the final compound using water." ] } | |
CAS RN |
1028809-96-2 |
Molecular Formula |
C18H23N3O6S |
Molecular Weight |
414.488 |
IUPAC Name |
methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)/i1D3,4D2 |
InChI Key |
UZDRZEOOIXNUTE-SGEUAGPISA-N |
SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C |
synonyms |
[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester-d5; Glimepiride Related Compound C-d5; Glimepiride Impurity C-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



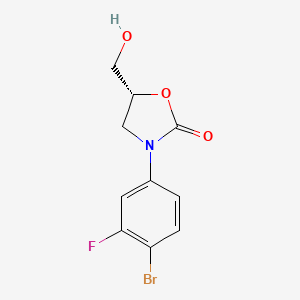
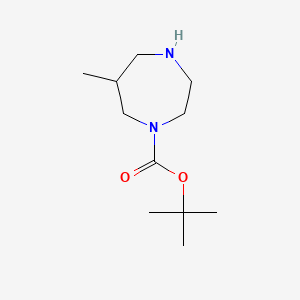
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
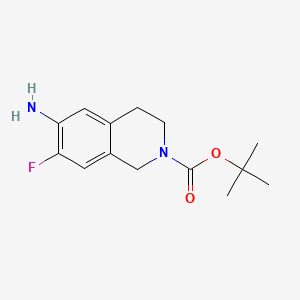
![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
